![molecular formula C10H14O2S B15095547 2-((5-Methylthiophen-2-yl)methyl)butanoic acid](/img/structure/B15095547.png)
2-((5-Methylthiophen-2-yl)methyl)butanoic acid
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Overview
Description
2-((5-Methylthiophen-2-yl)methyl)butanoic acid is an organic compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a butanoic acid moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methylthiophen-2-yl)methyl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial applications, making it a potential method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((5-Methylthiophen-2-yl)methyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-((5-Methylthiophen-2-yl)methyl)butanoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and for the preparation of heteroaryl derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Methylthiophen-2-yl)methyl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in various chemical reactions, influencing the compound’s biological activity. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, affecting their function .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-boronic acid: A boronic acid derivative used in Suzuki-Miyaura coupling reactions.
2-Methylthiophene-5-boronic acid: Another boronic acid derivative with similar reactivity.
Butanoic acid, 2-methyl-, methyl ester: A related ester with different chemical properties.
Uniqueness
2-((5-Methylthiophen-2-yl)methyl)butanoic acid is unique due to its specific combination of a thiophene ring and a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-((5-Methylthiophen-2-yl)methyl)butanoic acid is an organic compound characterized by its unique structural features, including a butanoic acid moiety and a 5-methylthiophene substituent. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₁H₁₄O₂S
- Molecular Weight: Approximately 198.28 g/mol
- Structure: The compound consists of a butanoic acid group linked to a 5-methylthiophene ring, which contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Interaction with Enzymes and Receptors: The carboxylic acid group can form hydrogen bonds, facilitating interactions with various enzymes and receptors, potentially modulating their activities.
- Thiophene Ring Participation: The thiophene ring can undergo various chemical reactions, influencing the compound's biological profile.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Activity | Description |
---|---|
Antitumor Activity | Exhibits potential in inhibiting cancer cell proliferation through specific molecular targets. |
Anti-inflammatory Effects | May reduce inflammation markers in vitro, contributing to therapeutic applications. |
Antimicrobial Properties | Demonstrated activity against certain bacterial strains, suggesting potential as an antibiotic. |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antitumor Efficacy : A study investigated the compound's effects on cancer cells, revealing that it induces apoptosis through the activation of specific signaling pathways. The findings suggest that the compound may serve as a lead for developing new anticancer agents.
- Inhibition Studies : In vitro assays demonstrated that this compound inhibits key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
- Pharmacological Assessments : Animal models have shown that administration of this compound results in significant reductions in tumor size and weight compared to controls, indicating its potential as an effective treatment option for certain cancers.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of functional groups, which confers distinct properties compared to structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Methylthiophene | C₅H₆S | Simple thiophene derivative; less complex than the target compound. |
4-Methylthiophen-2-carboxylic acid | C₇H₈O₂S | Contains a carboxylic acid group; potential for similar activities. |
5-Ethylthiophene | C₈H₈S | Longer alkyl chain; may exhibit different solubility profiles. |
Properties
Molecular Formula |
C10H14O2S |
---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2-[(5-methylthiophen-2-yl)methyl]butanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-3-8(10(11)12)6-9-5-4-7(2)13-9/h4-5,8H,3,6H2,1-2H3,(H,11,12) |
InChI Key |
UGJIPIAKLGBYIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=C(S1)C)C(=O)O |
Origin of Product |
United States |
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